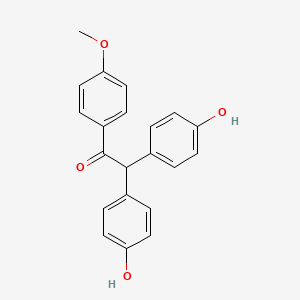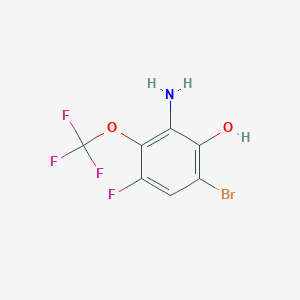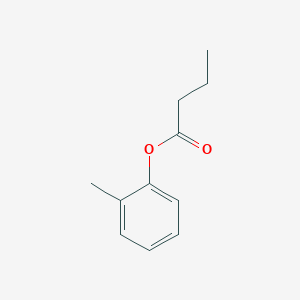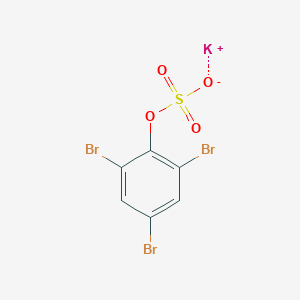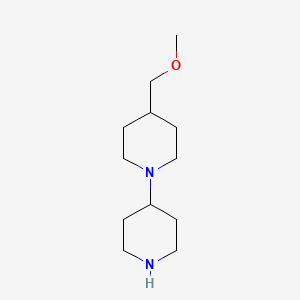
4-(Methoxymethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxymethyl group in the 4-position of the bipiperidine structure adds unique chemical properties to this compound, making it of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another approach involves the use of protecting groups to selectively functionalize the piperidine ringThe Boc group is then removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted piperidines
Scientific Research Applications
4-(Methoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . It may also inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1,4’-bipyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
4-(Methoxymethyl)-1,4’-bipyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.
4-(Methoxymethyl)-1,4’-bipiperazine: Features a piperazine ring, which can form different hydrogen bonding interactions and has distinct biological activity.
Uniqueness
4-(Methoxymethyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-4-8-14(9-5-11)12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 |
InChI Key |
JPBYTWZNZNXZMY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


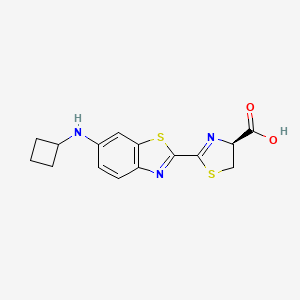
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
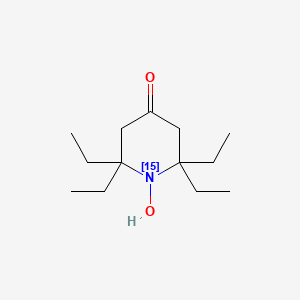
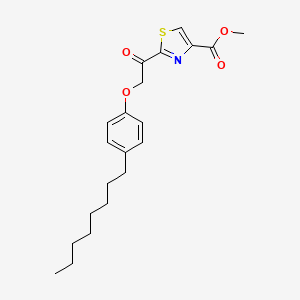

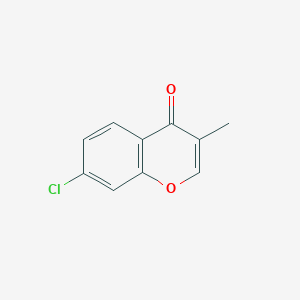
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
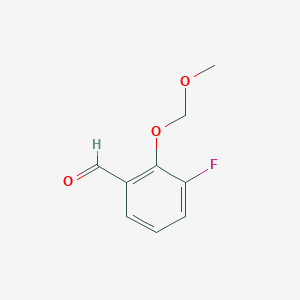
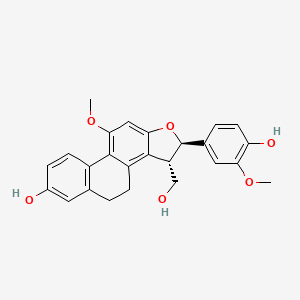
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
